molecular formula C17H15I3N2O4 B14699551 2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)propionic acid CAS No. 22708-54-9

2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)propionic acid

Katalognummer: B14699551
CAS-Nummer: 22708-54-9
Molekulargewicht: 692.02 g/mol
InChI-Schlüssel: OQKYWJIOYAJGBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)propionic acid is a complex organic compound characterized by the presence of iodine atoms, an amino group, and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)propionic acid typically involves multiple steps. One common method includes the following steps:

    Amidation: The formation of an amide bond between the amino group and the acetic acid derivative.

    Etherification: The formation of an ether bond between the phenolic group and the propionic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)propionic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)propionic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. The presence of iodine atoms and the amino group play a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)valeric acid
  • 2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)hexanoic acid

Uniqueness

2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)propionic acid is unique due to its specific structure, which includes a propionic acid moiety

Eigenschaften

CAS-Nummer

22708-54-9

Molekularformel

C17H15I3N2O4

Molekulargewicht

692.02 g/mol

IUPAC-Name

2-[3-[[2-(3-amino-2,4,6-triiodophenyl)acetyl]amino]phenoxy]propanoic acid

InChI

InChI=1S/C17H15I3N2O4/c1-8(17(24)25)26-10-4-2-3-9(5-10)22-14(23)6-11-12(18)7-13(19)16(21)15(11)20/h2-5,7-8H,6,21H2,1H3,(H,22,23)(H,24,25)

InChI-Schlüssel

OQKYWJIOYAJGBF-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)O)OC1=CC=CC(=C1)NC(=O)CC2=C(C(=C(C=C2I)I)N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.